molecular formula C10H16N2O B1405261 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole CAS No. 1713160-65-6

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole

Cat. No.: B1405261
CAS No.: 1713160-65-6
M. Wt: 180.25 g/mol
InChI Key: BHVXSERHHPYGHD-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a propan-2-yl group and a pyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(propan-2-yl)pyrrolidine with an oxazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated analogs.

Scientific Research Applications

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

    4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.

Uniqueness

4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is unique due to its specific combination of substituents and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVXSERHHPYGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 2
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 4
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 5
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
Reactant of Route 6
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole

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